molecular formula C7H8N2O B1265367 3-Aminobenzamide CAS No. 3544-24-9

3-Aminobenzamide

Número de catálogo B1265367
Número CAS: 3544-24-9
Peso molecular: 136.15 g/mol
Clave InChI: GSCPDZHWVNUUFI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-Aminobenzamide is an endogenous poly-ADP-ribosyltransferase inhibitor . It is known to inhibit poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death . When PARP is activated, it rapidly uses up stores of nicotinamide adenine dinucleotide (NAD+) in the cell as it performs DNA repair .


Synthesis Analysis

3-Aminobenzamide can be prepared through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . It has been used as a poly-(ADP-ribose) polymerase (PARP) inhibitor in various experimental studies .


Molecular Structure Analysis

The molecular formula of 3-Aminobenzamide is C7H8N2O . Its molecular weight is 136.15 . The structure of 3-aminobenzamide is similar to that of NAD+, so it binds to PARP and prevents it from using up NAD+ .


Chemical Reactions Analysis

3-Aminobenzamide enhances cell death, unscheduled DNA synthesis, and repair replication by interrupting the rejoining of DNA strand breaks induced by both ionizing radiations and several alkylating agents . It has an ability to inhibit the activity of nuclear enzyme poly (ADP-ribose) synthetase (PARS) .


Physical And Chemical Properties Analysis

3-Aminobenzamide is an off-white powder . Its density is 1.233g/cm^3 . It has a melting point of 115 to 116 °C and a boiling point of 329 °C .

Aplicaciones Científicas De Investigación

Angiogenesis Regulation

3-Aminobenzamide (3-ABA) has been identified as a poly (ADP-ribose) polymerase (PARP) inhibitor that can stimulate angiogenesis at low concentrations. This process is crucial for the formation of new blood vessels, which is vital for both normal development and pathological conditions like tumor growth. Low doses of 3-ABA regulate the expression of urokinase type plasminogen activator and matrix metalloprotease 2, thereby influencing endothelial cell migration, proliferation, and tube formation .

Cancer Therapy Enhancement

In the context of cancer, 3-ABA’s role as a PARP inhibitor is significant. PARP activity is fundamental in DNA repair, cell proliferation, and differentiation. By inhibiting PARP, 3-ABA can potentiate cancer treatments by preventing DNA repair, making cancer cells more susceptible to chemotherapy and radiation therapy .

Radiofrequency-Induced Adaptive Response

Research has shown that pre-exposure to radiofrequency fields can reduce damage induced by genotoxic agents, a phenomenon known as the adaptive response. 3-ABA has been observed to negate this adaptive response in cell models, suggesting its potential to modulate DNA repair mechanisms that are involved in the radiofrequency-induced adaptive response .

DNA Repair and Chromatin Maintenance

3-ABA is a potent inhibitor of poly (ADP-ribose) synthesis, which plays a role in DNA repair and chromatin maintenance. This makes it a valuable tool for studying the mechanisms of DNA repair and the effects of its inhibition on cellular processes .

Modulation of Fibrinolytic Activity

The angiogenic effect of 3-ABA is partly due to its impact on fibrinolytic activity. By decreasing the activity of urokinase-type plasminogen activator (uPA), 3-ABA alters the balance of proteolytic pathways, which can inhibit chemoinvasion and stimulate tubulogenic activity in vitro .

Influence on Matrix Metalloproteases

Matrix metalloproteases (MMPs) are enzymes that play a critical role in tissue remodeling and angiogenesis. 3-ABA enhances the gelatinolytic activity of MMP-2, which is essential for the degradation of the extracellular matrix and facilitates angiogenesis .

Mecanismo De Acción

Target of Action

The primary target of 3-Aminobenzamide is Poly (ADP-ribose) Polymerase (PARP) . PARP is a nuclear enzyme responsible for DNA repair, transcription control, and programmed cell death .

Mode of Action

3-Aminobenzamide acts as an inhibitor of PARP . When oxidative or nitrosative stress causes DNA strand breaks, PARP is activated. This activation leads to the rapid depletion of nicotinamide adenine dinucleotide (NAD+) in the cell as it performs DNA repair . The structure of 3-Aminobenzamide is similar to that of NAD+, so it binds to PARP and prevents it from using up NAD+ .

Biochemical Pathways

The inhibition of PARP by 3-Aminobenzamide affects the DNA repair pathway . When DNA damage occurs, PARP uses NAD+ to perform DNA repair. The inhibition of parp by 3-aminobenzamide prevents the use of nad+ for dna repair . This action can lead to the accumulation of DNA damage and potentially cell death .

Pharmacokinetics

It is known that the compound is soluble in ethanol, dmso, and water

Result of Action

The inhibition of PARP by 3-Aminobenzamide can lead to various cellular effects. For instance, it can lead to the accumulation of DNA damage, which can potentially cause cell death . In addition, 3-Aminobenzamide has been shown to have protective effects against myocardial reperfusion injury and local inflammation .

Action Environment

The action of 3-Aminobenzamide can be influenced by various environmental factors. For example, oxidative or nitrosative stress can trigger the activation of PARP, which 3-Aminobenzamide inhibits . Therefore, the presence of these stressors can influence the efficacy of 3-Aminobenzamide. Additionally, the stability of 3-Aminobenzamide can be affected by factors such as temperature and pH .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Propiedades

IUPAC Name

3-aminobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCPDZHWVNUUFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188922
Record name 3-Aminobenzamide
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Poly(ADP-ribosyl)transferase inhibitor, A 3 hr exposure to 1 mM H2O2 followed by 6 hr post-challenge growth in peroxide-free medium induces necrosis in U937 cells. Addition of the poly(ADP-ribose)polymerase inhibitor 3-aminobenzamide during recovery prevents necrosis and triggers apoptosis, as shown by the appearance of apoptotic bodies, extensive blebbing and formation of multimeric DNA fragments as well as 50 kb double stranded DNA fragments. Thus, the same initial damage can be a triggering event for both apoptotic and necrotic cell death. Furthermore, necrosis does not appear to be a passive response to overwhelming damage., Treatment with 3-aminobenzamide, known as an inhibitor of poly(ADP-ribose)polymerease, decreased the toxicity and covalent binding of the herbicide dichlobenil (2,6-dichlorobenzonitrile; 12 mg/kg; i.p.) in the mouse olfactory mucosa. In vitro studies showed that 3-aminobenzamide markedly reduced the NADPH-dependent covalent binding of [14C]dichlobenil and the hydroxylation of p-nitrophenol which have previously been suggested to be mediated by a common form of cytochrome P450 (P450) in rat olfactory microsomes ... . Furthermore, 3-aminobenzamide markedly reduced the P450-dependent metabolic activation of [3H]NNK (4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone) in rat olfactory microsomes and slightly decreased the P450 2B1-dependent pentoxyresorufindealkylase activity in liver microsomes of phenobarbital-treated rats. The present results suggest that 3-aminobenzamide is also an inhibitor of P450 and that the lack of toxicity of dichlobenil in the olfactory mucosa of 3-aminobenzamide-treated mice is related to a decreased metabolic activation of dichlobenil at this site... ., ... Cll lines deficient in poly(ADP-ribose) synthesis due to deficiency in the enzyme poly(ADP-ribose) polymerase (PADPRP) or depletion of its substrate NAD+ overexpress GRP78. Furthermore, this overexpression of GRP78 is associated with the acquisition of resistance to topoisomerase II-directed drugs such as etoposide (VP-16) ... Thus, /the/ studies suggest that interference with NAD+-PADPRP metabolism could provide an important approach to (a) define pathways of GRP78 induction, (b) study the effect of GRP78 on other cellular processes, (c) elucidate the mechanism of GRP78-dependent resistance to topoisomerase II targeted drugs, and (d) modulate responses to chemotherapy in normal and tumor tissues. However, in the in vivo situation, it is impractical to interfere with NAD+-PADPRP metabolism by mutational inactivation of PADPRP or by depletion of its substrate NAD+. Therefore, ... several inhibitors of NAD+-PADPRP metabolism including 3-aminobenzamide, PD128763, and 6-aminonicotinamide /were examined/ for their ability to reproduce the results obtained with cell lines deficient in NAD+-PADPRP metabolism relative to the induction of GRP78 and subsequent development of resistance to VP-16. ... 6-aminoicotinamide treatment is highly effective in the induction of GRP78 and subsequent development of resistance to VP-16, whereas treatment with 3-aminobenzamide or PD128763 does not induce GRP78 and thus does not result in VP-16 resistance., For more Mechanism of Action (Complete) data for 3-AMINOBENZAMIDE (7 total), please visit the HSDB record page.
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Product Name

3-Aminobenzamide

CAS RN

3544-24-9
Record name 3-Aminobenzamide
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Record name 3-Aminobenzamide
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Record name 3-aminobenzamide
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Record name 3-Aminobenzamide
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Melting Point

115-116 °C
Record name 3-AMINOBENZAMIDE
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Synthesis routes and methods

Procedure details

3-nitro-benzoyl chloride was reacted with an aniline, that is 2,6-dimethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-phenylamine, to form a 3-nitro-benzamide, that is 3-nitro-N-[2,6-dimethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-phenyl]-benzamide, and c) the 3-nitro-benzamide, that is 3-nitro-N-[2,6-dimethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-phenyl]-benzamide, was reduced to afford the desired 3-amino-benzamide, that is 3-amino-N-[2,6-dimethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-phenyl]-benzamide. Further 3-amino-benzamides were made, for example, by using a substituted 3-nitro-benzoic acid, such as 2-fluoro-3-nitro-benzoic acid, in step a) and/or a different aniline, such as 2-ethyl-6-methyl-4-(1,2,2,2-tetrafluoro-1-trifluoro-methyl-ethyl)-phenylamine, in step b). Whilst this three step synthesis gives satisfactory results in the laboratory a shorter route to 3-amino-benzamides is required if the carbamate insecticides or bisamide insecticides are to be manufactured on a commercial scale.
Name
3-nitro-N-[2,6-dimethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-phenyl]-benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-nitro-N-[2,6-dimethyl-4-(1,2,2,2-tetrafluoro-1-trifluoromethyl-ethyl)-phenyl]-benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: 3-Aminobenzamide is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) [1-29]. PARP is a nuclear enzyme that plays a role in various cellular processes, including DNA repair, cell death pathways, and inflammation.

    ANone:

      ANone: 3-Aminobenzamide is not known to possess catalytic properties. It functions as an enzyme inhibitor, specifically targeting PARP. Its action involves binding to the enzyme and preventing its activity, rather than catalyzing a chemical reaction.

      A: While computational chemistry approaches are valuable for drug discovery, the provided literature predominantly focuses on in vitro and in vivo experimental studies of 3-Aminobenzamide. A study specifically investigated the binding affinity of 3-Aminobenzamide to PARP using molecular docking simulations [].

      A: A few studies have investigated structural analogs of 3-Aminobenzamide [, , ]. These studies highlight that modifications to the benzamide structure can significantly influence the compound's potency as a PARP inhibitor, as well as its effects on DNA synthesis and cell proliferation.

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